
3-(Hexyloxy)benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzaldehyde derivatives is a topic of interest in several studies. For instance, paper discusses the biosynthesis of benzoic acid and salicylic acid from cinnamic acid, which involves intermediates related to benzaldehyde. Although 3-(Hexyloxy)benzaldehyde is not specifically mentioned, the synthesis of related compounds often involves similar pathways or chemical reactions. Paper describes a tunable synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins from benzaldehyde derivatives, indicating that the functionalization of the benzaldehyde core is a versatile process. Paper focuses on the regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes, which could be relevant when synthesizing substituted benzaldehydes like 3-(Hexyloxy)benzaldehyde.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is crucial for understanding their reactivity and properties. Paper uses spectroscopic techniques and density functional theory to characterize the structure of azo-benzoic acids and their benzaldehyde precursors. Although 3-(Hexyloxy)benzaldehyde is not directly studied, the methods described could be applied to determine its structure.
Chemical Reactions Analysis
Benzaldehyde derivatives participate in various chemical reactions. Paper describes the synthesis of 3-hydroxyproline benzyl esters from aminoaldehydes, which are structurally related to benzaldehydes. Paper discusses the use of benzaldehyde derivatives in Diels–Alder reactions, a common synthetic method that could potentially be used to modify 3-(Hexyloxy)benzaldehyde. Paper demonstrates the selective deprotection of benzaldehyde diethyl acetals, which could be a step in the synthesis or functionalization of 3-(Hexyloxy)benzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. Paper explores the use of a benzaldehyde derivative as a fluorogenic reagent for the analysis of primary amines, indicating that such compounds can have specific reactivity and detection applications. Paper provides a detailed characterization of a benzaldehyde derivative, including its crystal structure, which can be informative for understanding the properties of similar compounds like 3-(Hexyloxy)benzaldehyde. Paper10 discusses the synthesis and characterization of a brominated benzaldehyde derivative, which could share some properties with 3-(Hexyloxy)benzaldehyde due to the presence of a halogen substituent.
Applications De Recherche Scientifique
Green Chemistry in Education
One application of benzaldehyde derivatives is found in green chemistry education. For instance, Verdía et al. (2017) reported an experiment for undergraduate organic chemistry classes using an ionic liquid as a solvent and catalyst for organic reactions. This involved a Knoevenagel condensation between benzaldehyde and malononitrile, highlighting the innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).
Enzyme Catalysis
Benzaldehyde derivatives are used in enzyme catalysis research. Kühl et al. (2007) investigated the asymmetric synthesis of benzoin derivatives using benzaldehyde lyase, an enzyme known for its enantioselective properties. This study developed a reactor concept for the preparative synthesis of these compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Molecular Structure and Vibrational Studies
In molecular structure and vibrational studies, Yadav, Sharma, and Kumar (2018) performed a comparative analysis of substituted benzaldehydes using FTIR, IR, and Raman spectral studies. They focused on the geometries, energies, vibrational wave numbers, and thermodynamic constants of these compounds (Yadav, Sharma, & Kumar, 2018).
Catalysis in Chemical Industries
Benzaldehyde derivatives find applications in catalysis for various chemical industries. Sharma, Soni, and Dalai (2012) investigated the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. This research highlights the significance of benzaldehyde in industries like cosmetics, perfumery, food, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).
Photocatalytic Conversion
Graphitic carbon nitride modified by thermal, chemical, and mechanical processes has been explored as a metal-free photocatalyst for converting benzyl alcohol to benzaldehyde. Lima et al. (2017) studied this conversion in aqueous medium, emphasizing environmentally friendly conditions and the role of graphitic carbon nitride in the process (Lima, Silva, Silva, & Faria, 2017).
Nanoparticle Catalysis
In the field of nanotechnology, Iraqui, Kashyap, and Rashid (2020) explored NiFe2O4 nanoparticles as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde. Their study underscores the importance of benzaldehyde in various industrial applications and the utility of nanoparticles in catalysis (Iraqui, Kashyap, & Rashid, 2020).
Safety And Hazards
While specific safety and hazard information for “3-(Hexyloxy)benzaldehyde” is not available, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
3-hexoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10-11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKQOJQWLCELHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443399 | |
| Record name | 3-(hexyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hexyloxy)benzaldehyde | |
CAS RN |
24083-09-8 | |
| Record name | 3-(hexyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



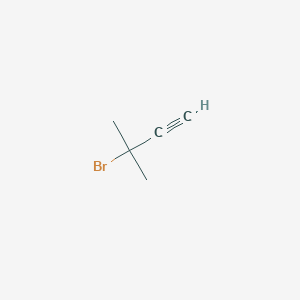
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)



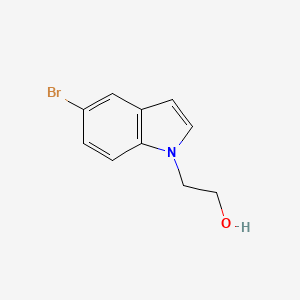
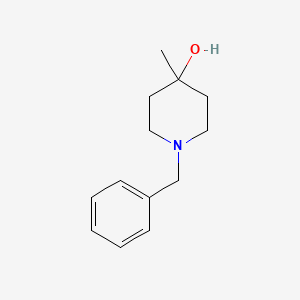
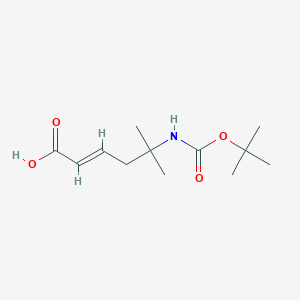

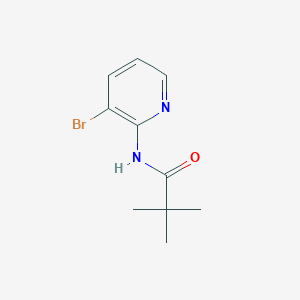

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)

